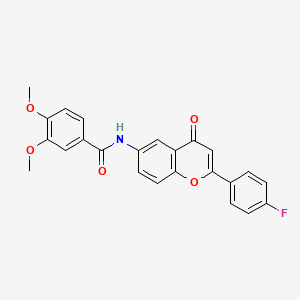

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide

Description

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-fluorophenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 5. The 3,4-dimethoxybenzamide group enhances lipophilicity and binding affinity, while the 4-fluorophenyl substituent may influence electronic properties and metabolic stability. Structural characterization of such compounds typically involves spectroscopic methods (e.g., $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, IR) and elemental analysis, as demonstrated in related syntheses of triazole and sulfonylbenzamide analogs .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO5/c1-29-21-9-5-15(11-23(21)30-2)24(28)26-17-8-10-20-18(12-17)19(27)13-22(31-20)14-3-6-16(25)7-4-14/h3-13H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZLHWKPMYXEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the chromen-4-one intermediate with a dimethoxybenzamide derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and chromen-4-one moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen-4-one analogs.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide can be contextualized against analogs with variations in substituents, core scaffolds, or biological targets. Below is a detailed comparison:

Structural Analogues

2.1.1. N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

- Key Differences: Replaces the 4-fluorophenyl-chromenone core with a 4-chlorophenyl group and introduces an allylcarbamoyl side chain.

- Biological Activity : Exhibits high binding affinity (-6.7 kcal/mol) against the cysteine protease of the monkeypox virus (MPXV), as determined by molecular docking studies. The chloro substituent may enhance hydrophobic interactions compared to fluoro, while the allylcarbamoyl group could improve solubility .

- Relevance : Highlights how halogen choice (Cl vs. F) and side-chain modifications impact target engagement.

2.1.2. N-(2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide (CNP0394998.0)

- Key Differences : Substitutes the 3,4-dimethoxybenzamide with a 2,6-dimethoxybenzamide group.

- Relevance : Demonstrates the critical role of substituent positioning on physicochemical properties.

2.1.3. Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Key Differences: Features an isoxazolyl core instead of chromenone and a 2,6-dimethoxybenzamide group.

- Application : Used as a herbicide, targeting cellulose biosynthesis in plants. The isoxazole ring and bulky alkyl groups contribute to its selectivity and environmental stability .

- Relevance : Illustrates the diversity of benzamide applications based on core scaffold modifications.

Functional Analogues

2.2.1. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones

- Key Differences : Sulfonylphenyl and difluorophenyl substituents on a triazole-thione core.

- Spectral Data: IR bands at 1247–1255 cm$ ^{-1} $ (C=S stretch) and absence of C=O bands confirm tautomeric stabilization in the thione form, contrasting with the chromenone’s ketone group .

- Relevance: Emphasizes how core heterocycles (triazole vs. chromenone) influence stability and reactivity.

2.2.2. Fenoxacrim and Propanil

- Key Differences: Propanil (N-(3,4-dichlorophenyl)propanamide) is a chlorinated benzamide herbicide, while fenoxacrim incorporates a hexahydrotrioxopyrimidine group.

- Activity : Propanil’s dichlorophenyl group enhances electrophilic reactivity, aiding in plant enzyme inhibition .

- Relevance : Shows how halogenation patterns dictate mechanism of action.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Spectral Data Comparison (IR Stretching Bands)

Research Findings and Implications

- Substituent Effects : The 4-fluorophenyl group in the target compound may offer metabolic stability over chloro analogs (e.g., N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide) due to fluorine’s electronegativity and smaller atomic radius .

- Positional Isomerism : The 3,4-dimethoxybenzamide group likely enhances binding specificity compared to 2,6-dimethoxy isomers (e.g., CNP0394998.0), as para-substitution optimizes steric and electronic interactions .

Biological Activity

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide (CAS Number: 921882-37-3) is a synthetic organic compound belonging to the class of chromenyl derivatives. Its unique structure, which includes a fluorophenyl group and a methoxybenzamide moiety, has garnered interest in various fields of scientific research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 419.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H18FNO5 |

| Molecular Weight | 419.4 g/mol |

| CAS Number | 921882-37-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, modulating their activity. It has been shown to exhibit:

- Antioxidant Activity : The compound may scavenge free radicals, protecting cells from oxidative damage.

- Anti-inflammatory Effects : It likely inhibits pro-inflammatory pathways by modulating enzyme activities involved in inflammation.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from relevant research:

Anticancer Activity

- In Vitro Studies :

- In Vivo Studies :

Anti-inflammatory Activity

Research has indicated that this compound may exert anti-inflammatory effects through the inhibition of NF-kB activation and reduction of pro-inflammatory cytokines like IL-6 and TNF-alpha .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.